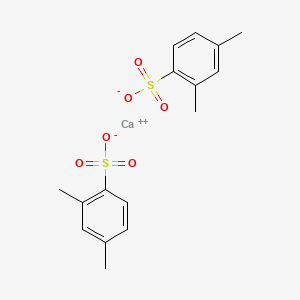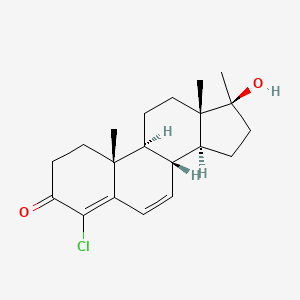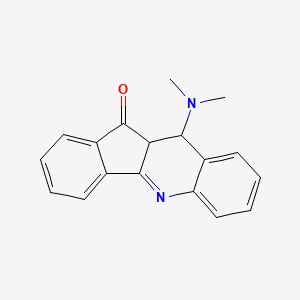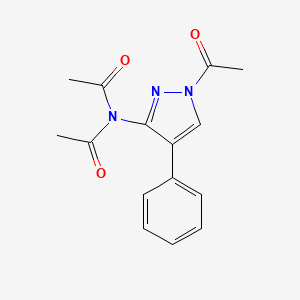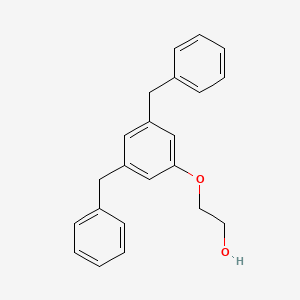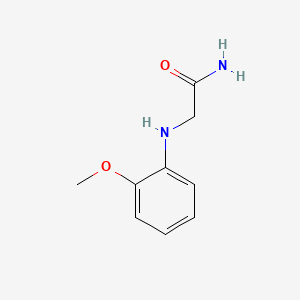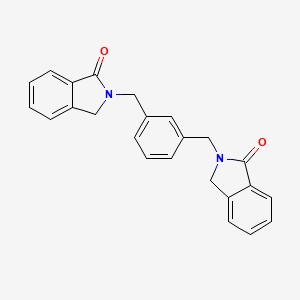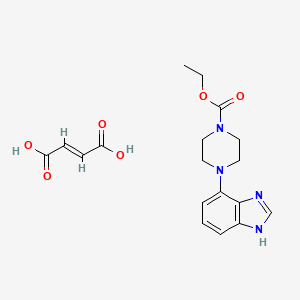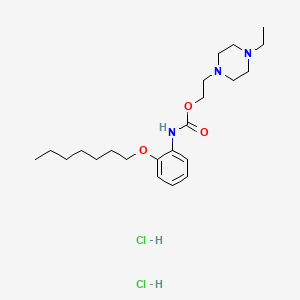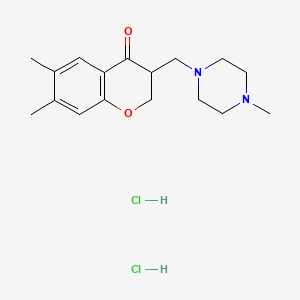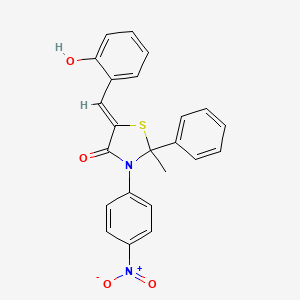
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of various functional groups in this compound, such as the hydroxyphenyl, nitrophenyl, and thiazolidinone moieties, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-phenyl-4-thiazolidinone
- 2-Methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone
- 5-((2-Hydroxyphenyl)methylene)-2-phenyl-4-thiazolidinone
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(4-nitrophenyl)-2-phenyl-4-thiazolidinone is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications .
Propiedades
Número CAS |
86128-71-4 |
|---|---|
Fórmula molecular |
C23H18N2O4S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-methyl-3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18N2O4S/c1-23(17-8-3-2-4-9-17)24(18-11-13-19(14-12-18)25(28)29)22(27)21(30-23)15-16-7-5-6-10-20(16)26/h2-15,26H,1H3/b21-15- |
Clave InChI |
YAYDIZWDRDSSLI-QNGOZBTKSA-N |
SMILES isomérico |
CC1(N(C(=O)/C(=C/C2=CC=CC=C2O)/S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canónico |
CC1(N(C(=O)C(=CC2=CC=CC=C2O)S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


